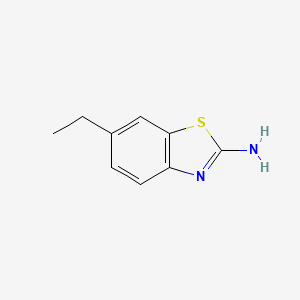

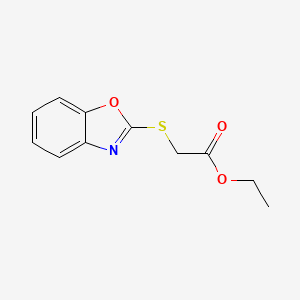

6-Ethyl-1,3-benzothiazol-2-amine

説明

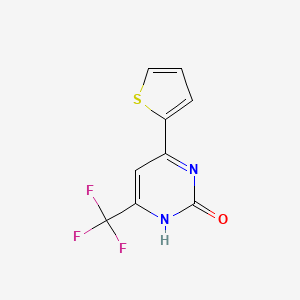

6-Ethyl-1,3-benzothiazol-2-amine is a compound that falls within the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The benzothiazole moiety is a common structure found in various chemical entities that are of interest due to their diverse range of biological activities and applications in material science.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of substituted anilines with sulfur and chlorine-containing compounds. In the context of the provided papers, while there is no direct synthesis of this compound, there are related syntheses that can offer insight. For instance, the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate involves the reaction of benzothiazole derivatives with ethyl bromocyanoacetate and indole derivatives in acetone under reflux conditions . Similarly, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involves the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a thiazole ring fused to a benzene ring. The papers provide insights into the molecular structure analysis through various spectroscopic methods. For example, the experimental and theoretical vibrational spectra of a related compound were investigated using FT-IR, Laser-Raman spectra, and computational methods such as Ab Initio Hartree Fock and Density Functional Theory . These methods can be applied to analyze the molecular structure of this compound, providing information on bond lengths, bond angles, and vibrational frequencies.

Chemical Reactions Analysis

Benzothiazole derivatives are known to undergo various chemical reactions. The papers describe several reactions involving benzothiazole compounds. For instance, the reaction of 1,3-benzothiazol-2(3H)-one with chlorosulfonic acid yields 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides, which can further react with water, alcohols, and amines . Additionally, the reaction of 1-(2-Benzothiazolyl)-4-(dicyanomethylene)-3-methyl-2pyrazolin-5-one with amines yields various substituted pyrazolone derivatives . These reactions highlight the reactivity of the benzothiazole ring and its potential to form diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be deduced from their molecular structure and the functional groups present. The papers do not directly provide the physical and chemical properties of this compound, but they do offer data on related compounds. For example, the solvate formation in the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate indicates solubility characteristics . The spectroscopic data, such as NMR, IR, and mass spectroscopy, provide information on the chemical behavior and stability of these compounds .

科学的研究の応用

Synthesis and Biological Activities

6-Ethyl-1,3-benzothiazol-2-amine and its derivatives have been a focus in research due to their diverse biological activities. Studies have shown their potential in synthesizing new biologically active compounds. For instance, Chaudhary et al. (2011) reported the synthesis of N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines, showcasing their potent antibacterial and entomological activities (Chaudhary et al., 2011). Similarly, Amnerkar et al. (2015) synthesized a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines, which demonstrated significant antimicrobial and anthelmintic activities (Amnerkar et al., 2015).

Anticancer Potential

The potential anticancer properties of benzothiazole derivatives, including this compound, have been explored. Waghmare et al. (2013) studied the in-vitro anticancer activity of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole and its derivatives, finding that many compounds exhibited remarkable activity against various cancer cell lines (Waghmare et al., 2013).

Synthesis and Characterization

The synthesis and characterization of benzothiazole derivatives are integral to their scientific applications. Research by Dhahi (2018) included the preparation of new benzothiazole derivatives and their characterization, highlighting their potential use in various applications (Dhahi, 2018).

Applications in Metal Complexes

Benzothiazole derivatives have also found applications in forming complexes with metal ions. This was demonstrated by Dhahi's research, which involved the reaction of benzothiazole derivatives with metal salts to form complexes, characterized by various spectroscopic techniques (Dhahi, 2018).

作用機序

Target of Action

The primary target of 6-Ethyl-1,3-benzothiazol-2-amine is the DprE1 enzyme . This enzyme plays a crucial role in the synthesis of benzothiazole-based anti-tubercular compounds .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction results in the inhibition of the synthesis of benzothiazole-based anti-tubercular compounds .

Biochemical Pathways

The affected pathway is the synthesis of benzothiazole-based anti-tubercular compounds

Result of Action

The molecular and cellular effects of this compound’s action are the inhibition of the DprE1 enzyme and the subsequent inhibition of the synthesis of benzothiazole-based anti-tubercular compounds .

Safety and Hazards

将来の方向性

Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

特性

IUPAC Name |

6-ethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDOQGXRBLPHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354418 | |

| Record name | 6-ethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835486 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

21224-16-8 | |

| Record name | 6-ethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1332425.png)

![4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1332437.png)

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)

![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)